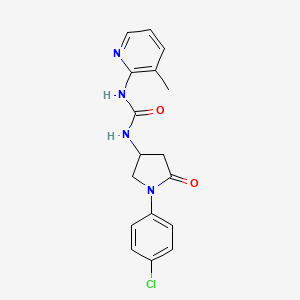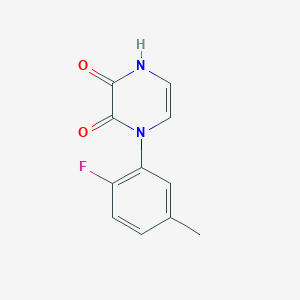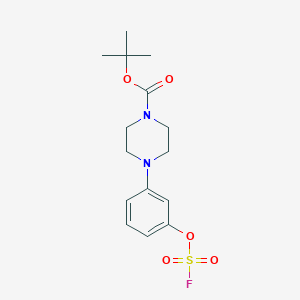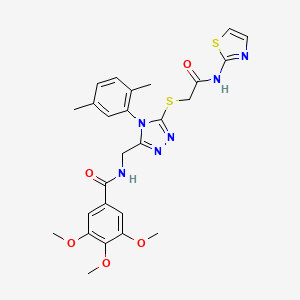
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CPI-455 and is a potent inhibitor of the protein methyltransferase EZH2, which plays a crucial role in the development and progression of various types of cancer.
Mecanismo De Acción
CPI-455 works by binding to the active site of EZH2 and inhibiting its methyltransferase activity. This leads to the suppression of the expression of genes that are involved in cancer cell growth and proliferation. CPI-455 has been found to be highly selective for EZH2, with minimal effects on other methyltransferases.
Biochemical and Physiological Effects:
CPI-455 has been shown to have potent anti-cancer activity in various preclinical models. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). CPI-455 has also been found to be well-tolerated in animal models, with no significant toxic effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPI-455 is its high selectivity for EZH2, which makes it a promising candidate for cancer therapy. However, one of the limitations of CPI-455 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is that CPI-455 has not yet been tested in clinical trials, and its efficacy and safety in humans are not yet known.
Direcciones Futuras
There are several future directions for research on CPI-455. One area of interest is the development of more potent and selective EZH2 inhibitors that can overcome the limitations of CPI-455. Another area of interest is the investigation of the potential use of CPI-455 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to determine the optimal dosing and administration of CPI-455 in humans.
Métodos De Síntesis
The synthesis of CPI-455 involves a series of chemical reactions that are carried out in a laboratory setting. The process starts with the preparation of 4-chlorobenzaldehyde, which is then reacted with pyrrolidine-2,5-dione to form the intermediate compound 1-(4-chlorophenyl)-2-pyrrolidin-3-yl-ethanone. This intermediate compound is then reacted with 3-methylpyridin-2-amine to form the final product CPI-455.
Aplicaciones Científicas De Investigación
CPI-455 has been extensively studied for its potential applications in the field of cancer research. It has been found to be a potent inhibitor of EZH2, which is an epigenetic modifier that is overexpressed in various types of cancer. Inhibition of EZH2 can lead to the suppression of cancer cell growth and proliferation, making CPI-455 a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c1-11-3-2-8-19-16(11)21-17(24)20-13-9-15(23)22(10-13)14-6-4-12(18)5-7-14/h2-8,13H,9-10H2,1H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGKUZUQLDKCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(4-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2462255.png)

![{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine](/img/structure/B2462258.png)

![1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione](/img/structure/B2462262.png)

![3-{[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-4-methoxybenzaldehyde](/img/structure/B2462264.png)
![1-Cyclopropylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B2462265.png)


![(3aS,6aS)-5-(prop-2-enoyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B2462270.png)
![6-(2,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2462273.png)
